Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride
Overview
Description
Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride typically involves the reaction of 5-amino-6-methoxypyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 5-amino-6-methoxypyridine-2-carboxylate
- Methyl 5-amino-6-methoxypyridine-2-carboxamide
- Methyl 5-amino-6-methoxypyridine-2-carboxylic acid
Comparison: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-hydrochloride counterparts. Additionally, the hydrochloride form may exhibit different reactivity and stability profiles, which can be advantageous in specific synthetic and industrial processes .
Properties
IUPAC Name |
methyl 5-amino-6-methoxypyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-7-5(9)3-4-6(10-7)8(11)13-2;/h3-4H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBKBBEBFLCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-44-3 | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-methoxy-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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